1-Cyclopropyl-3-phenylpiperazine
Description
Structure
3D Structure
Properties
IUPAC Name |
1-cyclopropyl-3-phenylpiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2/c1-2-4-11(5-3-1)13-10-15(9-8-14-13)12-6-7-12/h1-5,12-14H,6-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKJDZNKWCJHXAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2CCNC(C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Modifications
Strategies for the Synthesis of 1-Cyclopropyl-3-phenylpiperazine and Analogues
The construction of the this compound scaffold can be achieved through various established synthetic routes, including reductive amination, N-alkylation, and cyclization of diethanolamine derivatives. Furthermore, asymmetric approaches have been developed to control the stereochemistry of the final compound.
Reductive amination serves as a powerful tool for the formation of C-N bonds and is a key strategy in the synthesis of piperazine (B1678402) derivatives. While a direct synthesis of this compound via a one-pot reductive amination of precursors is plausible, a more common and controlled approach involves the reductive amination of a pre-formed piperazine ring or its precursor. For instance, a plausible route could involve the synthesis of 3-phenylpiperazine as a key intermediate. This intermediate can then undergo reductive amination with cyclopropanecarboxaldehyde in the presence of a suitable reducing agent, such as sodium triacetoxyborohydride or sodium cyanoborohydride, to yield the target compound. This method is widely used in the pharmaceutical industry for its operational simplicity and broad applicability.
Another approach involves the synthesis of 3-substituted piperazine-2-acetic acid esters, where reductive amination is a key step in forming the piperazine ring from a β-keto ester derived from an amino acid like phenylglycine. Although this specific example leads to a different derivative, the underlying strategy of using reductive amination to construct the piperazine core is highly relevant.
N-alkylation is a direct and widely employed method for the introduction of substituents onto the nitrogen atoms of the piperazine ring. In the context of this compound synthesis, this strategy would typically involve the initial synthesis of 3-phenylpiperazine. Subsequent N-alkylation of 3-phenylpiperazine with a cyclopropyl-containing electrophile, such as cyclopropyl (B3062369) bromide or cyclopropyl tosylate, in the presence of a base would yield the desired product.
A common synthetic route for analogous 1-alkyl-3-phenylpiperazines involves the use of a 2-oxo-3-phenylpiperazine intermediate researchgate.net. This intermediate can be selectively alkylated at the N1 position, followed by reduction of the amide functionality to afford the 1-alkyl-3-phenylpiperazine researchgate.net. Applying this to the target molecule, 2-oxo-3-phenylpiperazine could be reacted with a cyclopropyl halide to introduce the cyclopropyl group at the N1 position, followed by reduction with a strong reducing agent like lithium aluminum hydride (LiAlH₄) to furnish this compound researchgate.net. To ensure selective alkylation at the N1 position, the N4 position can be protected with a suitable protecting group, such as a benzyl group, which can be subsequently removed researchgate.net.
The piperazine ring can be constructed from acyclic precursors, and diethanolamine derivatives are valuable starting materials in this regard. The synthesis of 1-(2,3-dichlorophenyl)piperazine, a building block for some pharmaceuticals, has been achieved starting from 2,3-dichloroaniline and diethanolamine. While the direct synthesis of this compound from a diethanolamine derivative is not explicitly detailed in readily available literature, a plausible synthetic pathway can be envisioned. This would likely involve the reaction of a suitably substituted diethanolamine derivative with a phenyl-containing precursor to form the piperazine ring, followed by the introduction of the cyclopropyl group. For instance, reacting styrene oxide with N-cyclopropylethanolamine could theoretically lead to an intermediate that, after further transformations, yields the desired piperazine. However, such routes can sometimes suffer from a lack of selectivity, leading to isomeric impurities.
Given that this compound possesses a chiral center at the C3 position of the piperazine ring, the development of asymmetric synthetic methods to obtain enantiomerically pure forms is of significant interest. Stereochemical control can be achieved through several strategies, including the use of chiral starting materials, chiral auxiliaries, or chiral catalysts.
One potential approach involves the stereoselective alkylation of a chiral 2-oxopiperazine precursor. By employing a chiral auxiliary attached to the piperazine ring, it is possible to direct the incoming electrophile to one face of the molecule, thereby establishing the desired stereochemistry at the C3 position benjamin-bouvier.fr. Subsequent removal of the chiral auxiliary would provide the enantiomerically enriched product.
Another strategy involves the chiral resolution of a racemic mixture of 3-phenylpiperazine or a suitable precursor. This can be accomplished by forming diastereomeric salts with a chiral resolving agent, followed by separation of the diastereomers through crystallization and subsequent liberation of the desired enantiomer nih.gov. High-performance liquid chromatography (HPLC) on a chiral stationary phase is another effective method for the separation of enantiomers .
Derivatization and Scaffold Exploration for Structure-Activity Relationship Elucidation
To understand the relationship between the chemical structure of this compound and its potential biological activity, systematic modifications of its scaffold are undertaken. This involves introducing various substituents at different positions of the molecule and evaluating the impact of these changes.
The phenyl ring at the C3 position of the piperazine core is a prime location for introducing chemical diversity to explore structure-activity relationships (SAR). The electronic and steric properties of substituents on the phenyl ring can significantly influence the molecule's interaction with biological targets.
Systematic studies on related phenylpiperazine derivatives have shown that the nature and position of substituents on the phenyl ring can dramatically alter biological activity mdpi.comnih.gov. For instance, the introduction of electron-withdrawing groups (e.g., -Cl, -CF₃) or electron-donating groups (e.g., -CH₃, -OCH₃) at the ortho, meta, or para positions can modulate the compound's potency and selectivity for various receptors mdpi.comnih.gov.
The following table summarizes some common substituents that can be introduced onto the phenyl ring and their general electronic effects, which are crucial for SAR studies.
| Substituent | Position | Electronic Effect |
| -F | ortho, meta, para | Electron-withdrawing |
| -Cl | ortho, meta, para | Electron-withdrawing |
| -Br | ortho, meta, para | Electron-withdrawing |
| -CH₃ | ortho, meta, para | Electron-donating |
| -OCH₃ | ortho, meta, para | Electron-donating |
| -CF₃ | meta, para | Strong electron-withdrawing |
| -CN | meta, para | Strong electron-withdrawing |
The synthesis of these phenyl-substituted analogues would typically involve starting with a correspondingly substituted benzaldehyde or styrene oxide in the initial steps of the synthetic sequences described in section 2.1. For example, a substituted benzaldehyde could be used in a condensation reaction to form a substituted 1-methyl-3-phenyl-1,2,3,6-tetrahydropyrazine, which is then reduced to the corresponding piperazine nih.gov. Alternatively, substituted anilines can be used as starting materials for the construction of the phenylpiperazine core. The resulting library of compounds can then be screened to identify key structural features that contribute to the desired biological activity.
Modifications of the Cyclopropyl Moiety
The cyclopropyl group is a significant feature in medicinal chemistry, often introduced to enhance metabolic stability, modulate lipophilicity, and impose conformational constraints on a molecule. iris-biotech.descientificupdate.com The three-membered ring's strained nature and unique electronic properties make it a valuable substitute for other alkyl groups or even unsaturated systems. iris-biotech.deresearchgate.net
Key attributes influenced by the cyclopropyl moiety include:
Metabolic Stability: The C-H bonds of a cyclopropyl ring are generally stronger and less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes compared to those in linear alkyl chains. iris-biotech.dehyphadiscovery.com Replacing metabolically vulnerable groups, such as an N-ethyl group, with an N-cyclopropyl moiety can block oxidation and improve the compound's pharmacokinetic profile. iris-biotech.dehyphadiscovery.com
Conformational Rigidity: The rigid nature of the cyclopropyl ring can lock the conformation of substituents, which is crucial for optimizing interactions with biological targets. iris-biotech.deresearchgate.net This conformational restriction can lead to a more favorable entropic profile upon binding to a receptor. iris-biotech.deresearchgate.net
Physicochemical Properties: Integration of a cyclopropyl group can alter a molecule's pKa and lipophilicity. iris-biotech.de For instance, it can serve as a less lipophilic bioisostere for isopropyl or phenyl groups. iris-biotech.de
While the cyclopropyl group often enhances stability, it can also be a site for metabolic activation, particularly when attached to an amine. hyphadiscovery.com In some contexts, CYP-mediated oxidation of a cyclopropylamine can lead to the formation of reactive metabolites. hyphadiscovery.com Therefore, modifications might involve substituting the cyclopropyl ring with a gem-dimethyl group to prevent such bioactivation. hyphadiscovery.com Further derivatization could involve the synthesis of polysubstituted cyclopropanes to explore specific steric and electronic interactions within a target's binding pocket. researchgate.net
Alterations of the Piperazine Ring System
Common bioisosteric replacements for the piperazine ring include:
Piperidine (B6355638): Replacing the piperazine with a piperidine ring removes one of the nitrogen atoms, which fundamentally alters the compound's hydrogen bonding capacity and basicity. This change can reduce off-target effects and modify the molecule's interaction with its primary biological target. nih.gov
Homopiperazine (1,4-diazepane): The insertion of an extra methylene group into the piperazine ring to form a seven-membered homopiperazine ring increases conformational flexibility. nih.gov Studies have shown that in certain classes of compounds, homopiperazine analogs can exhibit comparable or even enhanced biological activity compared to their piperazine counterparts. nih.govnih.govchemicalbook.com
The choice of a bioisostere is critical for optimizing both pharmacokinetic and pharmacodynamic properties. mdpi.com For example, replacing a piperazine ring has been shown to improve metabolic stability in certain classes of dopamine (B1211576) transporter inhibitors. nih.gov
| Ring System | Structure | Key Characteristics | Potential Impact on Properties |
|---|---|---|---|
| Piperazine | A six-membered ring with two nitrogen atoms at positions 1 and 4. | Commonly used scaffold, provides two sites for substitution, typically basic. | Influences solubility, pKa, and receptor interactions. |
| Piperidine | A six-membered ring with one nitrogen atom. | Less basic than piperazine, reduced hydrogen bonding potential. | May alter selectivity and reduce certain off-target effects. nih.gov |
| Homopiperazine | A seven-membered ring with two nitrogen atoms (1,4-diazepane). | Increased ring size and conformational flexibility compared to piperazine. | Can lead to improved binding affinity or altered activity profiles. nih.govchemicalbook.com |
Linker Optimization in Extended or Bivalent Ligands
In the design of bivalent ligands—molecules designed to interact with two distinct binding sites simultaneously—the linker connecting the two pharmacophoric units is a critical component. For a scaffold like this compound, optimizing the linker that connects two such units or attaches it to another pharmacophore is essential for achieving the desired biological activity.
The properties of the linker, such as its length, rigidity, and chemical composition, dictate the spatial orientation of the two pharmacophores and can significantly influence the ligand's binding affinity and selectivity. The insertion of a piperazine moiety into a linker is a common strategy to increase rigidity and improve solubility. semanticscholar.org
Key considerations in linker design include:
Length and Flexibility: The linker must be of an appropriate length to allow both pharmacophores to bind to their respective sites without introducing strain. Alkyl chains of varying lengths are commonly employed to modulate this distance.
Rigidity: A more rigid linker can reduce the entropic penalty upon binding, potentially increasing affinity. Aromatic rings or cyclic structures can be incorporated into the linker to decrease flexibility.
The strategic use of linkers allows for the creation of molecules with novel pharmacological profiles, and computational chemistry can aid in predicting the optimal orientation of the ligating atoms for target engagement. semanticscholar.org
| Linker Type | Example Structure Fragment | Key Characteristics |
|---|---|---|
| Flexible Alkyl Chain | -(CH₂)n- | Allows for conformational freedom; length is easily adjustable. |
| Rigid Aromatic | -p-C₆H₄- | Provides conformational constraint and specific spatial orientation. |
| PEG-based | -(CH₂CH₂O)n- | Increases hydrophilicity and aqueous solubility. |
| Piperazine-containing | -Alkyl-Piperazine-Alkyl- | Can improve rigidity and solubility upon protonation. semanticscholar.org |
Pharmacological Characterization and Biological Activities
Central Nervous System (CNS) Receptor Interactions
General studies on N-phenylpiperazine analogs have demonstrated that this class of compounds can exhibit selectivity for the dopamine (B1211576) D3 receptor over the D2 receptor. mdpi.com This selectivity is often attributed to the ability of the N-phenylpiperazine moiety to engage with the orthosteric binding site of these receptors. mdpi.com Furthermore, various phenylpiperazine derivatives have been shown to possess central serotonin-mimetic action, indicating their interaction with serotonin (B10506) receptors. However, without specific experimental data for 1-Cyclopropyl-3-phenylpiperazine, any discussion of its CNS receptor interactions would be purely speculative.
Dopamine Receptor Modulation (D2, D3)
The modulation of dopamine D2 and D3 receptors is a critical mechanism for many antipsychotic and antidepressant medications. While research has been conducted on various phenylpiperazine derivatives, no studies have specifically reported the agonistic, partial agonistic, or allosteric modulation profiles of this compound at these receptors.
Information regarding the potential for this compound to act as an agonist or partial agonist at D2 and D3 receptors is not available in the current body of scientific literature.
There is no published evidence to suggest that this compound functions as an allosteric modulator at dopamine D2 or D3 receptors.
Serotonin Receptor Modulation (5-HT1A, 5-HT2B, 5-HT2C)
The serotonin system is another primary target for drugs treating mood and anxiety disorders. Phenylpiperazine derivatives are known to interact with various serotonin receptor subtypes. For instance, some have been identified as 5-HT1A receptor agonists, while others show activity at 5-HT2C receptors. Unfortunately, the specific modulatory effects of this compound at 5-HT1A, 5-HT2B, and 5-HT2C receptors have not been documented.
No data is available to define the agonistic or antagonistic properties of this compound at 5-HT1A, 5-HT2B, or 5-HT2C receptors.
The potential for this compound to act as a positive or negative allosteric modulator at these serotonin receptor subtypes remains uninvestigated.
GABAA Receptor Affinity
There is no specific data available in the scientific literature detailing the binding affinity or modulatory effects of this compound on GABAA receptors. Research on GABAA receptors has identified binding sites for various ligands, including benzodiazepines and other allosteric modulators, which can be influenced by the receptor's subunit composition (e.g., α1-6, β1-3, γ1-3). nih.govnih.gov Some N-Aryl piperazine (B1678402) derivatives have been noted as GABAA receptor blockers, but specific affinity constants (Ki) or efficacy data for this compound are absent from these studies.
Histamine (B1213489) Receptor Antagonism (H3)
No published studies were found that specifically investigate the antagonist activity of this compound at the histamine H3 receptor. The H3 receptor is a well-known target for compounds aimed at treating neurological disorders like narcolepsy and cognitive deficits. wikipedia.org Research in this area has identified various potent antagonists, such as pitolisant (B1243001) and ciproxifan. wikipedia.orgnih.gov While structure-activity relationship (SAR) studies on other piperazine-containing series have explored the role of different substituents in H3 receptor affinity, data for the this compound scaffold is not available. nih.gov
Enzyme Inhibition Profiles
Cysteine Protease Inhibition
Cysteine proteases are enzymes involved in numerous physiological and pathological processes, including tumor progression, neurodegeneration, and infectious diseases. chemdiv.com They are characterized by a catalytic cysteine residue in their active site. chemdiv.com Inhibitors of these proteases, such as calpains and cathepsins, are of significant therapeutic interest. nih.govtargetmol.com For example, N-acetyl-Leu-Leu-norleucinal (ALLN), a cysteine proteinase inhibitor that targets calpain, has been shown to suppress fibrosis in skin and lung tissues by inhibiting TGF-β1-induced signaling. nih.gov
Although direct evidence of this compound acting as a cysteine protease inhibitor is not available in the reviewed literature, the general field is an active area of research. Inhibitors often mimic the peptide substrates of their target enzymes to interact with the catalytic residues. chemdiv.com
DNA Gyrase/Topoisomerase IV Inhibition
Bacterial DNA gyrase and topoisomerase IV are essential type IIA topoisomerases that regulate DNA topology and are validated targets for antibiotics. rsc.org The phenylpiperazine and cyclopropyl (B3062369) groups are key structural features in certain quinolone antibiotics that target these enzymes.
A relevant study synthesized and tested quinolone derivatives that incorporate a phenyl-cyclopropyl group at the N-1 position and a piperazinyl group at the C-7 position. Specifically, the enantiomers of 6-fluoro-7-(1-piperazinyl)-1-(2'-trans-phenyl-1'-cyclopropyl)-1,4-dihydro-4-oxoquinoline-3-carboxylic acid were found to be potent inhibitors of DNA gyrase. nih.gov The (-)-(1'S,2'R) version of this compound was the more active enantiomer against bacteria and showed a four-fold stronger inhibition of purified DNA gyrase from Micrococcus luteus compared to its counterpart. nih.gov This demonstrates that a molecule combining these three structural elements can effectively inhibit this enzyme class.
Additionally, other research has focused on phenylpiperazine derivatives as inhibitors of topoisomerase II, the human homolog of bacterial gyrase, for anticancer applications. nih.gov These studies suggest that the phenylpiperazine moiety can interact with the DNA-Topo II complex, highlighting its potential role in this inhibitory mechanism. nih.gov
Broad Spectrum Biological Activities
Anticancer and Antiproliferative Effects
The structural motifs of this compound are present in compounds with demonstrated anticancer properties. As mentioned, phenylpiperazine derivatives have been developed as EGFR tyrosine kinase inhibitors, which can suppress tumor growth. nih.gov
Moreover, other phenylpiperazine derivatives have been designed as topoisomerase II inhibitors to induce cancer cell death. nih.gov In one study, derivatives of 1,2-benzothiazine containing a 1-(3,4-dichlorophenyl)piperazine (B178234) substituent showed significant cytotoxic activity against the MCF7 breast adenocarcinoma cell line, with some compounds being more potent than the standard anticancer drug doxorubicin. nih.gov Molecular docking studies indicated these molecules could bind to both the DNA-Topo II complex and the minor groove of DNA. nih.gov
The antiproliferative activity of various heterocyclic compounds containing piperazine is a broad area of research, with many derivatives showing potent effects against a range of human cancer cell lines. nih.govmdpi.com
Antituberculosis Activity
While there is no specific data on the antituberculosis activity of this compound, related piperazine-containing compounds have been investigated for this purpose. For instance, various 1,3,5-triazine (B166579) derivatives, which can be synthesized with piperazine moieties, have shown potential antitubercular properties. mdpi.com Additionally, other complex piperidine (B6355638) and piperazine-based compounds have been explored as potential agents against Mycobacterium tuberculosis. nih.gov The search for novel antituberculosis agents remains a critical area of research due to rising drug resistance.
Antimalarial Activity
The cyclopropyl group is a feature in some modern antimalarial compound classes. Research into cyclopropyl carboxamides identified them as a novel class of antimalarials that act against drug-sensitive and resistant strains of P. falciparum. nih.gov These compounds were found to target the mitochondrial electron transport chain, specifically cytochrome b (cyt b), which is a clinically validated target for antimalarial drugs. nih.gov This indicates that the cyclopropyl moiety can be a component of potent antimalarial agents. The phenylpiperazine scaffold is also a common feature in various biologically active molecules, though its specific contribution in the context of antimalarial activity for this exact combination is not detailed in the available literature.
Antivirals (e.g., Anti-Potato Virus Y (PVY), Respiratory Syncytial Virus (RSV))
Research into the antiviral applications of piperazine-containing compounds has shown potential against plant-based viruses. Potato virus Y (PVY), a highly prevalent and economically damaging plant virus, has been a target for such research. ijrpp.com PVY is known to cause significant losses in crops like tobacco, peppers, and tomatoes. ijrpp.com The capsid protein (PVY CP) of the virus is essential for its lifecycle, including replication and transmission, making it a key target for antiviral agents. ijrpp.com
In this context, a series of 1,3,5-triazine derivatives incorporating a piperazine structure were designed and synthesized to evaluate their anti-PVY activity. ijrpp.comdrugbank.com One particular compound from this series, designated C35, demonstrated notable antiviral effects. drugbank.com The anti-PVY activity of C35 was found to be comparable to the commercial agent ningnanmycin (B12329754) and superior to moroxydine (B1676750) hydrochloride, another antiviral compound. drugbank.com Molecular docking studies suggest that the antiviral action of C35 may stem from its ability to form hydrogen bonds with the glutamic acid residue at position 150 of the PVY capsid protein, providing a theoretical basis for its activity. drugbank.com
Table 1: Anti-PVY Activity of Piperazine Derivative C35
| Activity Type | C35 (%) | Ningnanmycin (%) | Moroxydine Hydrochloride (%) |
| Curative | 53.3 ± 2.5 | 49.1 ± 2.4 | 36.7 ± 2.7 |
| Protective | 56.9 ± 1.5 | 50.7 ± 4.1 | 31.4 ± 2.0 |
| Inactivation | 85.8 ± 4.4 | 82.3 ± 6.4 | 57.1 ± 1.8 |
| Data sourced from a study on 1,3,5-triazine derivatives containing a piperazine structure. drugbank.com |
Anti-inflammatory Properties
The piperazine scaffold is a component of various compounds investigated for anti-inflammatory effects. Studies on N-phenyl piperazine derivatives have demonstrated dose-dependent anti-inflammatory responses. ijprs.com For instance, in an evaluation using the bovine serum albumin (BSA) denaturation technique, several N-phenyl piperazine derivatives (P6, P7, and P22) showed significant anti-inflammatory effects comparable to standard controls. ijprs.com At a concentration of 500 µg/mL, these compounds exhibited 85-90% anti-inflammatory activity. ijprs.com
Another study focused on (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone (LQFM182), a piperazine derivative that reduced paw edema and cell migration in carrageenan-induced inflammation models. researchgate.net This compound was also found to decrease the levels of pro-inflammatory cytokines IL-1β and TNF-α. researchgate.net Similarly, the piperazine derivative 4-[(1-phenyl-1H-pyrazol-4-yl) methyl]1-piperazine carboxylic acid ethyl ester (LQFM-008) reduced paw edema and decreased both cell migration and protein exudation in a carrageenan-induced pleurisy test. mdpi.com The high electron-donating capacity of the piperazine moiety is believed to contribute significantly to the anti-inflammatory activity of these compounds. mdpi.com
Table 2: Anti-inflammatory Activity of N-Phenyl Piperazine Derivatives
| Compound | Concentration (µg/mL) | Anti-inflammatory Effect (%) |
|---|---|---|
| P6 | 100 | Surpassed standard control |
| P7 | 10-500 | Highest potential across most concentrations |
| P22 | 10-500 | Comparable to control |
| All Compounds | 500 | 85-90% |
Data from in vitro evaluation of N-phenyl piperazine derivatives. ijprs.com
Antioxidant Activity
Piperazine derivatives have been the subject of research for their antioxidant capabilities, which are crucial in combating oxidative stress linked to numerous diseases. Various in vitro methods, such as DPPH (2,2′-Diphenyl-1-picrylhydrazyl), ABTS (2,2′-azinobis-(3-ethylbenzothiazine-6-sulfonic acid)), and FRAP (ferric reducing/antioxidant power), have been employed to screen these compounds.
In one study, aryl/aralkyl substituted piperazine derivatives with a methylxanthine moiety were synthesized and evaluated. Among the tested compounds, one derivative (3c) showed the highest DPPH radical scavenging activity with an IC50 value of 189.42 μmol/L. This particular compound also demonstrated a significant ability to inhibit lipid peroxidation. The presence of a hydroxyl group in the structure was noted as being essential for these antioxidant properties.
Further research on 1-(phenoxyethyl)-piperazine derivatives showed that these compounds could increase the total antioxidant capacity (TAC) of plasma and the activity of superoxide (B77818) dismutase (SOD) in red blood cell hemolysates. The antioxidant profile of these derivatives was compared to known antioxidants like Trolox and Resveratrol.
Table 3: DPPH Radical Scavenging Activity of Piperazine-Xanthine Derivatives
| Compound | IC50 (μmol/L) |
|---|---|
| 3a | 371.97 |
| 3c | 189.42 |
| 3f | 420.57 |
| BHT (control) | 113.17 |
IC50 values represent the concentration required for 50% scavenging of DPPH radicals.
Antidiabetic Effects (e.g., TGR5 Agonism, GLP-1 secretion)
The G protein-coupled receptor TGR5 has emerged as a therapeutic target for metabolic diseases due to its role in glucose homeostasis. Activation of TGR5 leads to the secretion of glucagon-like peptide-1 (GLP-1), an incretin (B1656795) hormone that enhances insulin (B600854) secretion and improves pancreatic function.
A novel non-bile acid small molecule agonist of TGR5, referred to as compound 18 and containing a piperazine moiety, has been identified. In studies involving mice, acute administration of this compound stimulated the secretion of both GLP-1 and peptide YY (PYY), leading to improved glucose tolerance. Chronic administration resulted in weight loss. The effects of compound 18 were confirmed to be TGR5-dependent, as they were absent in TGR5 knockout mice. The signaling pathway for TGR5-mediated GLP-1 release in enteroendocrine cells involves an increase in the intracellular ATP/ADP ratio, which subsequently leads to a rise in intracellular calcium. These findings suggest that pharmacological targeting of TGR5 with piperazine-like agonists could be a viable strategy for treating type 2 diabetes.
Antimicrobial Properties
The piperazine ring is a core component in the synthesis of new antimicrobial agents, driven by the increasing challenge of bacterial resistance. A variety of N-phenylpiperazine derivatives have been synthesized and tested against a range of pathogens.
In one study, new 1-(4-nitrophenyl)piperazine (B103982) derivatives were evaluated for their activity against Staphylococcus aureus, four mycobacterial strains, and two fungal strains. While most compounds showed moderate effects, some derivatives demonstrated notable activity. For instance, 1-{3-[(4-butoxybenzoyl)oxy]-2-hydroxypropyl}-4-(4-nitrophenyl)piperazinediium dichloride was effective against Mycobacterium kansasii and Mycobacterium marinum with MIC values of 15.0 µM. Another derivative, 1-(2-Hydroxy-3-{[4-(2-propoxyethoxy)benzoyl]oxy}propyl)-4-(4-nitrophenyl)piperazinediium dichloride, was most active against Fusarium avenaceum (MIC = 14.2 µM).
Other research has explored N,N′-disubstituted piperazines conjugated with 1,3,4-thiadiazole, which showed significant antibacterial activity, particularly against gram-negative bacteria like E. coli. Additionally, certain meta-alkoxyphenylcarbamates containing a substituted N-phenylpiperazine fragment were found to be most active against Candida albicans.
Table 4: Antimicrobial Activity of Selected N-Phenylpiperazine Derivatives
| Compound | Pathogen | MIC (µM) |
|---|---|---|
| 1-(2-Hydroxy-3-{[4-(propan-2-yloxy)benzoyl]oxy}propyl)-4-(4-nitrophenyl)piperazinediium dichloride | M. kansasii | 15.4 |
| 1-{3-[(4-butoxybenzoyl)oxy]-2-hydroxypropyl}-4-(4-nitrophenyl)piperazinediium dichloride | M. kansasii | 15.0 |
| 1-{3-[(4-butoxybenzoyl)oxy]-2-hydroxypropyl}-4-(4-nitrophenyl)piperazinediium dichloride | M. marinum | 15.0 |
| 1-(2-Hydroxy-3-{[4-(2-propoxyethoxy)benzoyl]oxy}propyl)-4-(4-nitrophenyl)piperazinediium dichloride | F. avenaceum | 14.2 |
MIC (Minimum Inhibitory Concentration) values indicate the lowest concentration of a compound that inhibits visible growth of a microorganism.
Anthelmintic Applications
Piperazine and its derivatives have a long-standing history as anthelmintic agents, used to treat infections by parasitic worms. The primary mechanism of action involves paralyzing the parasites, which allows the host's body to expel them. This is achieved through the agonistic activity of piperazine on muscle membrane GABA receptors, causing hyperpolarization and leading to flaccid paralysis of the worm.
Numerous studies have focused on synthesizing new piperazine derivatives to enhance this anthelmintic activity. A series of 1,4-disubstituted piperazine derivatives showed promising in vitro activity against the earthworm Eisenia fetida at a concentration of 5mg/ml, comparable to the reference drug piperazine citrate. In another study, newer piperazine derivatives were tested against Phaeritima posthuma, with several compounds demonstrating potent activity. Furthermore, benzimidazole (B57391) compounds featuring a piperazine fragment at the C-2 position have been investigated as tubulin-targeting agents with anthelmintic properties against Trichinella spiralis larvae. One such compound (7c) led to a 92.7% reduction in parasite activity at a concentration of 100 μg/mL after 48 hours.
Structure Activity Relationship Sar and Structure Property Relationship Spr Analysis
Elucidation of Key Pharmacophoric Elements
The 1-cyclopropyl-3-phenylpiperazine scaffold contains several key pharmacophoric elements that are crucial for its biological activity. The piperazine (B1678402) ring itself is a frequently utilized heterocycle in drug development. mdpi.com Its two opposing nitrogen atoms provide a large polar surface area and act as hydrogen bond acceptors and donors, which can lead to improved water solubility, oral bioavailability, and better target affinity. nih.gov The basic nature of the piperazine moiety is often key for optimizing the pharmacokinetic properties of a molecule. mdpi.com
Impact of Cyclopropyl (B3062369) Moiety on Activity and Selectivity
The cyclopropyl group is a valuable substituent in medicinal chemistry, known for imparting significant effects on a molecule's activity, selectivity, and metabolic stability. scientificupdate.comnih.gov Its rigid, three-dimensional structure provides conformational constraint, which can contribute to a more favorable entropic binding to a receptor. researchgate.net This rigidity contrasts with more flexible alkyl chains, offering a well-defined shape for interacting with binding pockets. nih.gov
The electronic properties of the cyclopropyl ring, which has enhanced p-character in its C-C bonds, also play a role. researchgate.net This feature can be used to enhance potency and reduce off-target effects. scientificupdate.comresearchgate.net For example, in studies of fentanyl analogs, the replacement of a flexible valeryl group with a cyclopropyl moiety converted a weak partial agonist into a potent full agonist at the μ-opioid receptor. nih.gov This demonstrates the profound impact the cyclopropyl group can have on efficacy.
Furthermore, the cyclopropyl group is known to increase metabolic stability. researchgate.net The C-H bonds of a cyclopropyl ring are stronger and less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes compared to those in standard aliphatic chains. researchgate.nethyphadiscovery.com This can lead to a longer half-life and improved pharmacokinetic profiles. hyphadiscovery.com In some instances, replacing a methyl group with a cyclopropyl group has been shown to significantly improve pharmacokinetic properties and reduce activity against off-target kinases. nih.gov
Role of the Phenyl Substituent and its Substitutional Patterns
The phenyl group at the 3-position of the piperazine ring is a critical determinant of receptor affinity and selectivity. The position and nature of substituents on this aromatic ring can drastically alter the pharmacological profile of the compound.
Studies on various phenylpiperazine derivatives have shown that substitutions at the ortho, meta, and para positions have distinct effects. For 5-HT1A and alpha 1 receptor affinity, substitution at the ortho position with a group having a negative potential was found to be favorable for both receptors. nih.gov However, the meta position appears to be a key determinant for selectivity between these two receptors, with the 5-HT1A receptor accommodating bulkier substituents at this position than the alpha 1 receptor. nih.gov The para position is generally a region where the accessible volume for ligands is limited for both receptor types. nih.gov
In the context of dopamine (B1211576) D2 and D3 receptors, substitutions on the phenyl ring also play a crucial role in determining affinity and selectivity. acs.orgnih.gov For example, the introduction of a 2-methoxyphenyl group in one series enhanced D3 receptor affinity threefold compared to the unsubstituted phenyl analog, although it also increased D2 affinity, thereby reducing selectivity. acs.org The 2,3-dichlorophenyl analog in the same series displayed the highest D3 receptor affinity. acs.org Lipophilic substituents, such as trifluoromethyl (CF₃) or fluoro (F) groups, have been shown to improve in vitro activity against certain mycobacterial strains when introduced on the phenyl ring of phenylpiperazine conjugates. mdpi.com
The electronic properties of the phenyl ring and its substituents are also important. The introduction of electron-withdrawing or donating groups can modulate the interaction with the target receptor. mdpi.com For instance, replacing a phenyl group with a 2-pyridyl group, which alters the electron density on the ring, caused a loss of activity in a series of antimycobacterial compounds. mdpi.com
Conformational Analysis and its Influence on Receptor Binding
The piperazine ring itself, while having some flexibility, can adopt different chair and boat conformations, which influences the spatial orientation of the N1-cyclopropyl and C3-phenyl substituents. The specific conformation adopted upon binding is critical for aligning the key pharmacophoric elements with their corresponding interaction points within the receptor's binding pocket.
Molecular dynamics simulations on related compounds, such as fentanyl analogs, have illustrated how different ligands stabilize distinct receptor conformations. nih.gov For instance, a cyclopropyl moiety can be accommodated within a specific hydrophobic cavity in a receptor, while a larger, more flexible alkyl chain might protrude and disrupt this optimal fit. nih.gov The binding of a ligand can induce conformational changes in the receptor, leading to its activation or inhibition. mdpi.com The ability of this compound to adopt a low-energy conformation that is complementary to the receptor's active site is a key factor in its biological activity.
Stereochemical Considerations in Biological Activity
The this compound molecule possesses a chiral center at the C3 position of the piperazine ring. Consequently, it can exist as two enantiomers, (R)- and (S)-1-cyclopropyl-3-phenylpiperazine. The stereochemistry at this position is a critical factor in determining biological activity, as enantiomers often exhibit different affinities and efficacies at chiral biological targets like receptors and enzymes.
The differential interaction of enantiomers with receptors is a well-established principle in pharmacology. In one study involving a related analog with a chiral carbon, the (S)-configuration was found to be approximately 10 times more potent as a DDR2 kinase inhibitor than the (R)-configuration. nih.gov This highlights the importance of the three-dimensional arrangement of the substituents around the chiral center for optimal receptor binding. The specific entry for (3R)-1-cyclopropyl-3-phenylpiperazine in chemical databases further underscores that the stereochemistry of this compound is a recognized and important feature. nih.gov The synthesis of stereochemically pure enantiomers is therefore essential for accurately characterizing the pharmacological profile and for developing selective therapeutic agents.
Correlation between Structural Modifications and Pharmacological Potency/Efficacy
A clear correlation exists between specific structural modifications of the this compound scaffold and the resulting pharmacological potency and efficacy. Research on related phenylpiperazine derivatives provides numerous examples of how subtle chemical changes can lead to significant shifts in biological activity.
The nature of the substituent on the piperazine nitrogen, the substitution pattern on the phenyl ring, and the stereochemistry all contribute to the final pharmacological profile. For example, in a series of fentanyl analogs, changing a valeryl group to a cyclopropyl group at the N-acyl position dramatically increased efficacy, transforming a partial agonist into a full agonist with an EC₅₀ value of 8.6 nM. nih.gov
Substitutions on the phenyl ring also have a profound impact. In one series of dopamine receptor ligands, an unsubstituted phenylpiperazine compound (6) had a D3 receptor affinity (Ki) of less than 10 nM. Adding a methoxy (B1213986) group at the 2-position (compound 7) enhanced this affinity threefold, while a 2,3-dichloro substitution (compound 8) resulted in subnanomolar affinity. acs.org These modifications demonstrate a direct structure-potency relationship.
The following table summarizes findings from various studies on phenylpiperazine analogs, illustrating the impact of structural changes on biological activity.
| Compound Series | Structural Modification | Observed Effect on Potency/Efficacy | Reference |
| Fentanyl Analogs | Replacement of valeryl group with cyclopropyl group | Changed from partial agonist (EC₅₀=179.8 nM, Emax=60%) to full agonist (EC₅₀=8.6 nM, Emax=113%) at µ-opioid receptor. | nih.gov |
| Dopamine D3 Ligands | Phenyl vs. 2-methoxyphenyl vs. 2,3-dichlorophenyl | D3 affinity (Ki) increased from <10 nM to ~3 nM to subnanomolar, respectively. | acs.org |
| DDR2 Inhibitors | (R)- vs. (S)-enantiomer of a chiral analog | The (S)-configuration was ~10-fold more potent than the (R)-configuration. | nih.gov |
| Acaricides | Unsubstituted phenyl vs. 2-fluoro-phenyl | Introduction of the fluorine atom increased acaricidal activity. | nih.gov |
These examples underscore the principle that targeted structural modifications are a powerful tool for optimizing the potency and efficacy of lead compounds.
Modulation of Pharmacokinetic and Pharmacodynamic Properties through Structural Design
The structural design of this compound and its derivatives is a key strategy for modulating their pharmacokinetic (PK) and pharmacodynamic (PD) properties. The piperazine moiety itself is often incorporated into drug candidates to improve physicochemical properties such as water solubility and oral bioavailability, which are crucial for effective drug delivery. mdpi.comnih.gov
The cyclopropyl group plays a significant role in enhancing pharmacokinetic properties. researchgate.net Its resistance to oxidative metabolism by CYP450 enzymes can increase a drug's metabolic stability and half-life, reducing plasma clearance. researchgate.nethyphadiscovery.com This was exemplified in the development of the statin drug pitavastatin, where a cyclopropyl group was used to divert metabolism away from the major CYP3A4 pathway. hyphadiscovery.com Furthermore, the cyclopropyl fragment can increase a molecule's ability to cross the blood-brain barrier. researchgate.net
Preclinical Development and Evaluation
In Vivo Efficacy Studies in Animal Models
Disease-Specific Models
The versatile scaffold of phenylpiperazine has been explored for its therapeutic potential across a range of infectious diseases and cancer.
Cancer: Phenylpiperazine derivatives have been investigated for their anticancer properties. For instance, some derivatives have shown cytotoxic activity against various cancer cell lines, including prostate cancer. The introduction of a pyrimidinyl moiety at the 4-position of the piperazine (B1678402) ring has been found to be beneficial for anticancer activity in certain contexts.
Tuberculosis: The piperazine nucleus is a component of several compounds investigated for antitubercular activity. For example, certain 1,2,4-trisubstituted piperazines have been synthesized and evaluated against Mycobacterium tuberculosis strain H37Rv. Additionally, benzothiazinone-piperazine hybrids have been explored as inhibitors of M. tuberculosis DNA gyrase.
Malaria: The piperazine core is a key structural element in the development of new antimalarial agents. A series of piperazine-containing 4(1H)-quinolones have demonstrated potent activity against blood and liver stages of the malaria parasite. Research has shown that N-phenylpiperazinyl-4(1H)-quinolones can be highly active against both chloroquine-sensitive and resistant strains of Plasmodium falciparum.
Trypanosoma cruzi infection: Piperazine-linked compounds have been analyzed for their trypanocidal activity. For example, a series of piperazine-linked bisbenzamidines have shown potent in vitro activity against Trypanosoma brucei brucei and Trypanosoma brucei rhodesiense. Some of these compounds, when administered parenterally, resulted in a 100% cure rate in mice infected with T. b. brucei.
CNS Behavioral Pharmacology
Phenylpiperazine derivatives are well-known for their significant effects on the central nervous system, influencing a variety of behaviors.
Hypnotic Effects: Certain phenylpiperazine-phenylacetate derivatives have been designed and synthesized as hypnotic agents with a rapid recovery profile. In animal models, these compounds have demonstrated potent hypnotic effects, comparable to or better than existing agents like propanidid (B1678258) in terms of recovery time.
Locomotor Activity: The effects of phenylpiperazine derivatives on locomotor activity are complex and depend on the specific compound and its receptor binding profile. Some derivatives can influence motor function, as seen in studies where a piperazine derivative improved motor coordination in a mouse model of Alzheimer's disease.
Cognition: Several phenylpiperazine derivatives have been investigated for their potential to enhance cognitive function. For instance, N-(2,6-difluorophenyl)-2-(4-phenylpiperazin-1-yl)propanamide (cmp2) has been shown to improve cognitive functions in mouse models of Alzheimer's disease, including recognition, spatial, and fear memory. Another compound, 1-[(4-nitrophenyl)sulfonyl]-4-phenylpiperazine (B5629909) (NSPP), has demonstrated the ability to mitigate radiation-induced cognitive decline in mice without affecting tumor growth. nih.govnih.gov
Emotional Behavior: Phenylpiperazine derivatives are known to modulate emotional behavior, primarily through their interaction with serotonin (B10506) and dopamine (B1211576) receptors. For example, mafoprazine, a phenylpiperazine derivative, exhibits antipsychotic-like actions through its high affinity for D2 and α1 receptors. nih.gov Other derivatives, such as m-chlorophenylpiperazine (mCPP), are known 5-HT receptor agonists that can influence emotional states, although they may also produce side effects like nausea. nih.gov
Metabolic Studies
The influence of phenylpiperazine derivatives on metabolic processes, including glucose metabolism and food intake, has been a subject of investigation.
Glucose-lowering effects: Some phenylpiperazine derivatives have been explored for their potential antidiabetic properties. For instance, certain piperazine sulphonamide derivatives have been shown to act as dipeptidyl peptidase-4 (DPP-4) inhibitors, which can lead to a decrease in blood glucose levels. pensoft.net One such compound significantly reduced serum glucose levels in an in-vivo oral glucose tolerance test. pensoft.net Another study found that acute administration of the 5-HT2C/2B receptor agonist 1-(3-chlorophenyl)piperazine (B195711) (mCPP) induced hyperglycemia in rats, suggesting a complex role for these compounds in glucose regulation that is dependent on receptor subtype engagement. nih.gov
Food intake regulation: Phenylpiperazine derivatives can modulate food intake, primarily through their action on the serotonergic system. The 5-HT receptor agonist m-chlorophenylpiperazine (mCPP) has been shown to significantly decrease food intake in healthy volunteers, though this effect might be associated with adverse side effects like nausea. nih.gov The central histaminergic system, which can be modulated by some piperazine-containing drugs, also plays a role in regulating feeding behavior. frontiersin.org
Safety and Tolerability Assessments in Animal Models
The safety and tolerability of phenylpiperazine derivatives are critical aspects of their preclinical evaluation. Studies have shown a range of efficacy and toxicity profiles that are often concentration-dependent. researchgate.net For example, 1-phenylpiperazine (B188723) has an oral LD50 of 210 mg/kg in rats. wikipedia.org In a study of 13 phenylpiperazine derivatives, it was found that hydroxyl or primary amine substitutions on the phenyl ring significantly increased toxicity in a Caco-2 cell model. nih.gov Conversely, aliphatic substitutions resulted in toxicity profiles comparable to the parent compound, 1-phenylpiperazine. nih.gov Some derivatives, such as 1-methyl-4-phenylpiperazine (B1295630) and 1-(4-methylphenyl)piperazine, displayed lower toxicity than 1-phenylpiperazine. nih.gov
Pharmacokinetic and Pharmacodynamic Profiling in Preclinical Species
The pharmacokinetic and pharmacodynamic properties of phenylpiperazine derivatives, including their ability to be absorbed and penetrate the brain, are crucial for their therapeutic potential, particularly for CNS-acting drugs.
Oral Bioavailability Assessment
The oral bioavailability of phenylpiperazine derivatives can be influenced by various factors, including their physicochemical properties and interactions with drug transporters. Some piperazine derivatives have been shown to act as inhibitors of P-glycoprotein (P-gp), a drug efflux transporter that can limit the oral absorption of many drugs. mdpi.com For example, co-administration of a specific piperazine derivative with the anticancer drug paclitaxel (B517696) resulted in a 2.1-fold increase in the oral bioavailability of paclitaxel in rats, partly due to the inhibition of intestinal P-gp. mdpi.com This suggests that certain phenylpiperazine derivatives may have favorable oral absorption characteristics or could be used to enhance the bioavailability of other drugs.
Brain Penetration Studies
For compounds intended to act on the central nervous system, the ability to cross the blood-brain barrier (BBB) is paramount. The benzylpiperazine moiety has been identified as a potential "shuttle" to enhance the BBB permeability of drugs. nih.gov For instance, incorporating a benzylpiperazine unit into HDAC6 inhibitors, which normally have poor brain penetration, led to the identification of a CNS-penetrant inhibitor with appropriate pharmacokinetic properties. nih.gov The cyclopropyl (B3062369) group, a feature of the target compound 1-Cyclopropyl-3-phenylpiperazine, is also known to often increase brain permeability. researchgate.net
Interactive Data Table: Preclinical Activity of Phenylpiperazine Analogs
| Compound Class/Derivative | Disease/Condition Model | Key Findings |
| Phenylpiperazine-phenylacetates | Hypnosis (animal models) | Potent hypnotic effects with rapid recovery. |
| N-(2,6-difluorophenyl)-2-(4-phenylpiperazin-1-yl)propanamide (cmp2) | Alzheimer's Disease (5xFAD mice) | Improved cognitive and motor functions. |
| 1-[(4-Nitrophenyl)sulfonyl]-4-phenylpiperazine (NSPP) | Radiation-induced cognitive decline (mice) | Mitigated cognitive decline without promoting tumor growth. nih.govnih.gov |
| Piperazine sulphonamide derivatives | Type 2 Diabetes (in vitro/in vivo) | Acted as DPP-4 inhibitors, leading to glucose-lowering effects. pensoft.net |
| m-Chlorophenylpiperazine (mCPP) | Food Intake (human volunteers) | Decreased food intake, possibly linked to nausea. nih.gov |
| Benzylpiperazine-containing HDAC6 inhibitors | CNS Drug Delivery | Enhanced brain penetration of the inhibitor. nih.gov |
Half-life and Metabolic Pathways
In general, the metabolic fate of a compound like this compound would be investigated using various models. In vitro studies utilizing liver microsomes or hepatocytes from different species (e.g., rat, dog, human) help to identify potential metabolic soft spots on the molecule. These studies can reveal whether the compound is a substrate for cytochrome P450 (CYP) enzymes, which are major enzymes involved in drug metabolism. nih.govnih.gov
The presence of the cyclopropyl group can influence the metabolic stability of the molecule. hyphadiscovery.com Cyclopropyl rings are sometimes incorporated into drug candidates to block metabolism at a specific position and thereby improve the drug's half-life. hyphadiscovery.com However, the cyclopropyl group itself can also be a site of metabolism, sometimes undergoing NADPH-dependent oxidation, which can lead to ring-opening and the formation of reactive metabolites. hyphadiscovery.com
The phenylpiperazine moiety is also susceptible to various metabolic transformations. For other phenylpiperazine derivatives, metabolism can involve oxidation of the aromatic ring. nih.gov
Without specific studies on this compound, it is not possible to provide quantitative data on its half-life or to detail its primary metabolic pathways. Such data would be generated during formal preclinical development programs.
Table 1: Potential Metabolic Pathways for Phenylpiperazine Derivatives
| Metabolic Reaction | Potential Site on this compound | Enzyme Family Often Involved |
| Aromatic Hydroxylation | Phenyl ring | Cytochrome P450 (CYP) |
| N-dealkylation | Piperazine nitrogen | Cytochrome P450 (CYP) |
| Piperazine Ring Oxidation | Piperazine ring carbons | Cytochrome P450 (CYP) |
| Cyclopropyl Ring Oxidation | Cyclopropyl group | Cytochrome P450 (CYP) |
Computational and Advanced Research Techniques
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is crucial for understanding how a ligand, such as a derivative of 1-Cyclopropyl-3-phenylpiperazine, might interact with a biological target, typically a protein or enzyme, at the atomic level.
Research on phenylpiperazine derivatives has demonstrated their potential to interact with a variety of significant biological targets. For instance, docking studies have been employed to investigate the binding of these scaffolds to the androgen receptor, a key target in prostate cancer research. d-nb.infonih.gov In these simulations, phenylpiperazine compounds are positioned within the ligand-binding pocket of the receptor to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds, that contribute to binding affinity. d-nb.info
Similarly, derivatives of 1-cyclopropylpiperazine (B79534) have been docked into the active site of bacterial topoisomerase II DNA gyrase, an enzyme crucial for bacterial replication, to elucidate their potential as antimicrobial agents. nih.gov Other studies have focused on targets like the α1A-adrenoceptor, where docking revealed that interactions with specific amino acid residues such as Asp106 and various serine residues were driven by hydrogen bonds and electrostatic forces. rsc.org The primary interactions for phenylpiperazine derivatives often involve the formation of hydrogen bonds and hydrophobic interactions with the target receptor. d-nb.inforsc.org
These docking studies provide critical insights into the structure-activity relationship (SAR), helping to explain why certain structural modifications enhance biological activity. The binding affinity and mode of interaction predicted by these simulations are fundamental for the rational design of new, more effective phenylpiperazine-based compounds.
Table 1: Examples of Molecular Docking Targets for Phenylpiperazine Scaffolds
| Target Protein | Therapeutic Area | Key Interacting Residues (Example) | Primary Driving Forces |
| Androgen Receptor | Prostate Cancer | Not specified | Hydrogen, Halogen, and Hydrophobic Interactions d-nb.info |
| Topoisomerase II DNA Gyrase | Antimicrobial | Not specified | Not specified nih.gov |
| α1A-Adrenoceptor | Cardiovascular | Asp106, Gln177, Ser188, Ser192, Phe193 | Hydrogen Bonds, Electrostatic Forces rsc.org |
| Topoisomerase II (Topo II) | Anticancer | Aspartic Acid Residues | Hydrogen Bonds, π-type Interactions mdpi.com |
Molecular Dynamics Simulations for Conformational Analysis and Binding Kinetics
While molecular docking provides a static snapshot of a ligand-target complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. This technique is invaluable for assessing the stability of the docked pose, understanding the conformational changes that may occur upon binding, and estimating the binding free energy.
For structurally related compounds like 2-phenylcyclopropylmethylamine (PCPMA) derivatives, MD simulations have been conducted for substantial time periods, such as 300 nanoseconds, to explore their interaction with targets like the dopamine (B1211576) D3 receptor. nih.gov These simulations can confirm the stability of the ligand within the binding pocket and reveal how the ligand and protein adapt to each other. nih.govmdpi.com By calculating the binding free energy and decomposing this energy, researchers can pinpoint which specific amino acid residues contribute most significantly to the binding affinity. nih.gov This detailed understanding of the binding kinetics and thermodynamics provides a more accurate picture of the ligand-receptor interaction than docking alone.
Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Modeling
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. By analyzing a series of related compounds, QSAR can identify the physicochemical properties, or "descriptors," that are most influential for a desired biological effect.
For phenylpiperazine derivatives, QSAR studies have been successfully used to predict their anti-proliferative activity against cancer cell lines. d-nb.inforesearchgate.net In one such study, a robust QSAR model was developed using a Genetic Function Algorithm–Multilinear Regression approach. d-nb.info The model revealed that the anti-proliferative activity was strongly dependent on specific molecular descriptors. researchgate.net
3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), extend this concept into three-dimensional space. These models generate 3D contour maps that visualize regions where steric bulk, positive or negative electrostatic charge, or hydrophobic properties would be favorable or unfavorable for activity. For instance, a 3D-QSAR study on N-(3-phenylpropyl) piperazine (B1678402) derivatives as σ1 receptor ligands helped to delineate the structural requirements for high affinity. bnujournal.com Similarly, studies on related structures like PCPMA derivatives have shown that electrostatic, steric, and hydrophobic fields play crucial roles in their binding affinity to the D3 receptor. nih.gov These models are powerful predictive tools that guide the design of new analogs with potentially enhanced activity. nih.gov
Table 2: Example of Statistical Parameters for a QSAR Model of Phenylpiperazine Derivatives
| Parameter | Value | Description |
| R² | 0.7792 | Coefficient of determination, indicates the goodness of fit of the model. |
| R² adj. | 0.7240 | Adjusted R², corrects the R² value for the number of terms in the model. |
| Q² cv | 0.6607 | Cross-validated R², measures the predictive power of the model. |
| R² ext | 0.6049 | External validation R², measures the model's ability to predict the activity of an external test set. |
| Data derived from a study on phenylpiperazine derivatives against DU145 prostate cancer cell lines. researchgate.net |
Virtual Screening and Ligand-Based Drug Design Approaches
Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. This can be done using either the structure of the target (structure-based) or, if the target structure is unknown, by using the structures of known active ligands (ligand-based).
Ligand-based virtual screening often employs pharmacophore models. A pharmacophore is an abstract representation of the key molecular features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) necessary for biological activity. scholarsresearchlibrary.com By generating a pharmacophore model from a known active molecule, researchers can rapidly screen vast compound databases, like the ZINC database which contains millions of commercially available compounds, to find novel molecules that match the pharmacophore and are therefore likely to be active. nih.govmdpi.com
This approach has been used to identify potential inhibitors for various targets. For example, a pharmacophore model generated from a known inhibitor was used to screen a database for new DprE1 inhibitors, which is a target for tuberculosis treatment. mdpi.com The hits from this initial screening are then typically subjected to further filtering, such as molecular docking and ADME predictions, to refine the selection before they are prioritized for experimental testing. scholarsresearchlibrary.commdpi.com This workflow provides an efficient path to discovering new lead compounds. nih.gov
In Silico Prediction of Pharmacological Profiles and ADME (Absorption, Distribution, Metabolism, Excretion) Properties
Before a compound can be considered a viable drug candidate, its pharmacokinetic properties must be evaluated. In silico tools play a critical role in the early prediction of ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicity profiles, helping to identify potential liabilities before significant resources are invested. researchgate.net
Various software platforms, such as SwissADME and pkCSM, are used to calculate a wide range of molecular descriptors relevant to pharmacokinetics. researchgate.netfrontiersin.org These include predictions of lipophilicity (e.g., LogP), aqueous solubility, gastrointestinal absorption, blood-brain barrier (BBB) permeability, and interaction with key metabolic enzymes like the cytochrome P450 family. researchgate.netfrontiersin.orgmdpi.com For instance, the "BOILED-Egg" model provides a rapid, graphical method to predict both passive gastrointestinal absorption and BBB permeation. researchgate.net
For derivatives of phenylpiperazine, these predictive models can assess their drug-likeness based on criteria such as Lipinski's rule of five. nih.gov They can also predict potential toxicity issues, such as hepatotoxicity or carcinogenicity. researchgate.net By analyzing these properties early in the drug discovery process, chemists can modify the structure of lead compounds like this compound to improve their ADME profile and reduce potential toxicity, increasing the likelihood of developing a successful drug.
Table 3: Example of Predicted ADME Properties for Drug-like Compounds
| Property | Description | Favorable Range (Typical) |
| Lipophilicity (LogP) | The partition coefficient between octanol (B41247) and water; affects absorption and distribution. | < 5 |
| Molecular Weight (MW) | The mass of the molecule. | < 500 g/mol |
| H-bond Donors | Number of hydrogen bond donors in the molecule. | < 5 |
| H-bond Acceptors | Number of hydrogen bond acceptors in the molecule. | < 10 |
| Topological Polar Surface Area (TPSA) | A measure of a molecule's polarity; relates to permeability. | < 140 Ų |
| GI Absorption | Prediction of absorption from the gastrointestinal tract. | High |
| BBB Permeant | Prediction of the ability to cross the blood-brain barrier. | Yes/No |
| These are general guidelines based on Lipinski's rule and other ADME principles. frontiersin.orgrsc.org |
Future Perspectives and Research Directions
Identification of Novel Biological Targets for 1-Cyclopropyl-3-phenylpiperazine and its Analogues
The future development of this compound and its derivatives hinges on the identification of novel and specific biological targets. Research into analogous structures has revealed several promising avenues that could be explored.
One significant area of investigation is in oncology. Phenylpiperazine derivatives have been designed to target topoisomerases, which are enzymes that control DNA topology and are crucial for the replication of rapidly dividing cancer cells. mdpi.com Molecular docking studies have shown that the phenylpiperazine portion of these molecules can slide between DNA bases, participating in π-π stacking interactions. mdpi.com Another relevant target in cancer is the sigma receptor. The sigma-1 receptor (S1R) and sigma-2 receptor (S2R) are implicated in the proliferation of cancer cells, and a number of mixed S1R/S2R ligands have demonstrated antiproliferative effects. nih.gov A screening of piperazine-based compounds led to the discovery of a potent S1R agonist, highlighting the potential of this chemical class to interact with sigma receptors. nih.gov
In the realm of neurodegenerative diseases, recent studies have identified novel targets for piperazine (B1678402) derivatives. For instance, a piperazine derivative, designated cmp2, was identified as a selective activator of the transient receptor potential canonical 6 (TRPC6) channel. nih.gov This target is significant because its activation may help restore or limit the synapse loss that is a hallmark of cognitive dysfunction in Alzheimer's disease. nih.gov The discovery of cmp2, which is structurally similar to a previous compound but with the crucial ability to cross the blood-brain barrier (BBB), suggests that analogues of this compound could be screened for similar neuroprotective activities. nih.gov
Future research should therefore involve extensive screening campaigns of this compound and a library of its synthesized analogues against these and other potential targets, including various kinases, G-protein coupled receptors, and ion channels, to uncover new therapeutic potentials.
Development of Advanced Therapeutic Applications
Building upon the identification of new biological targets, the development of advanced therapeutic applications for this compound is a logical next step. The versatility of the piperazine scaffold allows for its adaptation to a wide range of diseases. nih.gov
Anticancer Therapies: Given that phenylpiperazine derivatives show potential as topoisomerase inhibitors, future research could focus on developing this compound analogues as novel anticancer agents. mdpi.com Studies have shown that specific substitutions on the phenylpiperazine ring, such as the addition of two chlorine atoms, can significantly enhance cytotoxic activity against cancer cell lines like breast adenocarcinoma (MCF7). mdpi.com This indicates a clear path for structure-activity relationship (SAR) studies to optimize the anticancer potency of this compound class.
Central Nervous System (CNS) Disorders: The piperazine core is a well-established pharmacophore for CNS-active drugs. nih.gov Many existing medications for depression, anxiety, and psychosis contain this moiety. nih.gov A notable example is the development of a novel piperazine derivative (cmp2) that can penetrate the BBB and reverse synaptic plasticity deficits in mouse models of Alzheimer's disease. nih.gov This breakthrough opens the door for developing this compound-based therapeutics for neurodegenerative conditions, aiming to create disease-modifying drugs rather than just symptomatic treatments. nih.gov
Anti-Inflammatory and Other Applications: The broad bioactivity of piperazine derivatives extends to anti-inflammatory, antioxidant, and antibacterial properties. nih.gov The 1,3-thiazine scaffold, another heterocycle, has been explored for a wide range of pharmacological activities, including anti-influenza and anticonvulsant properties. researchgate.net By creating hybrid molecules or exploring the inherent properties of the this compound structure, researchers may uncover new applications in treating inflammatory conditions or infectious diseases.
Exploration of Polypharmacology and Multi-target Drug Design
Polypharmacology, the concept of a single drug interacting with multiple biological targets, is an increasingly important strategy in drug discovery, especially for complex diseases like cancer and depression. The piperazine scaffold is exceptionally well-suited for creating multi-target agents. nih.gov
For example, the antidepressant Vortioxetine was developed as a multi-target agent that not only blocks the serotonin (B10506) (5-HT) transporter (SERT) but also activates the 5-HT1A receptor and antagonizes the 5-HT3 receptor. nih.gov This combination of activities is believed to contribute to its efficacy in treating depression and associated cognitive impairment. nih.gov Similarly, some piperazine-containing derivatives of the natural product quercetin (B1663063) have been investigated as telomerase inhibitors with potential for cancer polypharmacology. nih.gov
The structure of this compound provides a versatile framework that can be systematically modified to engage multiple targets simultaneously. Future research could focus on designing analogues that, for instance, combine topoisomerase inhibition with sigma receptor modulation for a synergistic anticancer effect, or pair a primary CNS target with a secondary target known to alleviate common comorbidities. This approach could lead to more effective therapies with improved clinical outcomes.
Optimization for Improved Pharmacological and Safety Profiles
A critical aspect of future research will be the chemical optimization of this compound to enhance its pharmacological properties and ensure a favorable safety profile. The piperazine ring itself often improves the pharmacokinetic characteristics of drug candidates, primarily due to its two nitrogen atoms which can increase water solubility and bioavailability. nih.gov
The cyclopropyl (B3062369) group present in the target molecule is particularly significant. In other molecular contexts, replacing a methyl group with a cyclopropyl group has been shown to significantly improve pharmacokinetic properties and, in some cases, enhance selectivity by reducing activity against off-target kinases. nih.gov Further exploration of substitutions on both the cyclopropyl and phenyl rings could lead to compounds with optimized potency, selectivity, and metabolic stability.
A key challenge for CNS-acting drugs is the ability to cross the blood-brain barrier (BBB). While some piperazine derivatives are known to penetrate the BBB, others are not. nih.gov The development of the BBB-penetrant compound cmp2 from a non-penetrant precursor demonstrates that targeted chemical modifications can overcome this hurdle. nih.gov Therefore, a major research direction will be the iterative design and synthesis of this compound analogues, followed by testing for BBB permeability to identify candidates suitable for treating neurological and psychiatric disorders. The goal is to achieve a balance between the desired pharmacodynamic activity and an acceptable pharmacokinetic and safety profile. nih.gov
Application of Artificial Intelligence and Machine Learning in Drug Discovery for Piperazine Derivatives
The process of drug discovery and development is notoriously slow and expensive, but artificial intelligence (AI) and machine learning (ML) are emerging as transformative tools to increase efficiency and success rates. dlapiper.commdpi.com These technologies can be powerfully applied to the future development of this compound and its analogues.
Target Identification and Validation: AI can analyze vast datasets from genomics, proteomics, and scientific literature to identify and validate novel biological targets for diseases, moving beyond traditional research methods. dlapiper.com A natural language processing engine, for example, was used to identify a novel anti-fibrotic target for idiopathic pulmonary fibrosis. dlapiper.com
Prediction of Pharmacokinetics and Toxicity: A significant hurdle in drug development is predicting a compound's absorption, distribution, metabolism, excretion (ADME), and toxicity. AI models trained on large datasets can now predict these properties with increasing accuracy in silico. intuitionlabs.ai This allows researchers to filter out candidates with poor pharmacokinetic profiles or high toxicity risks early in the process, saving considerable time and resources. mdpi.com
Drug Repurposing: AI is also adept at identifying new uses for existing drugs. dlapiper.com By analyzing biological data and literature, AI can find connections between the mechanisms of approved drugs and different diseases. This was famously demonstrated when an AI platform identified baricitinib, an arthritis drug, as a potential treatment for COVID-19 in just two days. dlapiper.com This same approach could be used to screen existing piperazine-based drugs for new therapeutic potential.
By integrating these AI and ML strategies, the exploration of this compound and its derivatives can be made more efficient, targeted, and successful, accelerating the journey from chemical concept to potential therapeutic agent. mdpi.com
Q & A
Q. What are the key considerations for synthesizing 1-Cyclopropyl-3-phenylpiperazine with optimal yield?
Methodological Answer: Synthesis typically involves multi-step reactions, including cyclopropane ring formation and piperazine functionalization. Key steps include:
- Reaction Conditions: Use anhydrous solvents (e.g., acetonitrile or DCM) and controlled temperatures (40–60°C) to prevent side reactions .
- Catalysts: Palladium or nickel complexes may enhance coupling efficiency in cyclopropane formation .
- Purification: Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization improves purity (>98%) .
Q. What safety protocols are recommended when handling this compound in laboratory settings?
Methodological Answer:
Q. What purification methods are effective for isolating this compound from complex reaction mixtures?
Methodological Answer:
- Chromatography: Silica gel chromatography with gradient elution (e.g., ethyl acetate:hexane 1:8) effectively separates the target compound from byproducts .
- Recrystallization: Use ethanol or methanol as solvents for high-purity crystalline yields .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across studies involving this compound derivatives?
Methodological Answer:
- Comparative Studies: Conduct head-to-head assays under standardized conditions (e.g., receptor binding assays with consistent cell lines) to isolate structural contributions .
- Data Validation: Cross-validate results using orthogonal techniques (e.g., NMR for purity, LC-MS for structural confirmation) .
Q. What analytical techniques are validated for quantifying trace impurities in this compound samples?
Methodological Answer:
Q. How does the three-dimensional conformation of this compound influence its receptor binding affinity?
Methodological Answer:
- Computational Modeling: Density Functional Theory (DFT) predicts steric and electronic interactions with target receptors (e.g., serotonin 5-HT2A) .
- X-ray Crystallography: Resolve crystal structures to correlate substituent orientation (e.g., cyclopropyl vs. phenyl groups) with activity .
Q. What experimental approaches are used to establish structure-activity relationships (SAR) for this compound analogs?
Methodological Answer:
Q. How can researchers mitigate discrepancies in solubility and bioavailability predictions for this compound?
Methodological Answer:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
